molecular formula C13H18N2O6S B13513253 Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate

Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate

Cat. No.: B13513253
M. Wt: 330.36 g/mol
InChI Key: CHHDSPHBKXUUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a methanesulfonyl group, and a nitro group attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonation: The addition of a methanesulfonyl group to the nitro-substituted phenyl ring.

    Amidation: The formation of an amide bond between the sulfonyl-nitro-phenyl compound and tert-butyl acetate.

Reaction conditions for these steps often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the presence of the nitro and methanesulfonyl groups often plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate can be compared with other similar compounds, such as:

    Tert-butyl (4-methanesulfonyl-2-nitrophenyl)piperazine-1-carboxylate: This compound has a similar structure but includes a piperazine ring, which may alter its chemical properties and applications.

    5-tert-butyl-4-[(4-methanesulfonyl-2-nitrophenyl)carbonyl]-1,2-oxazole:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

IUPAC Name

tert-butyl 2-(4-methylsulfonyl-2-nitroanilino)acetate

InChI

InChI=1S/C13H18N2O6S/c1-13(2,3)21-12(16)8-14-10-6-5-9(22(4,19)20)7-11(10)15(17)18/h5-7,14H,8H2,1-4H3

InChI Key

CHHDSPHBKXUUHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.